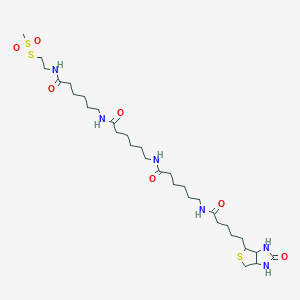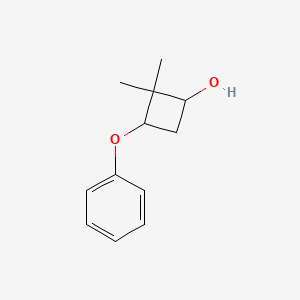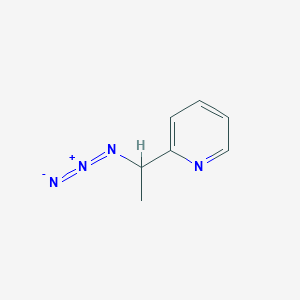
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate is a compound with the molecular formula C31H56N6O7S3 and a molecular weight of 721.01 . It is known for its specific and rapid reaction with thiols to form mixed disulfides . This compound is used in various research areas, including neurology, pain and inflammation, and neurotransmission .
Preparation Methods
The synthesis of N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate involves multiple steps. The synthetic route typically includes the coupling of biotin with caproylaminocaproylaminocaproylaminoethyl methanethiosulfonate under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically disulfides and thiols .
Scientific Research Applications
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate involves its specific and rapid reaction with thiols to form mixed disulfides . This reaction is crucial for probing the structures of receptor channels and understanding their functions. The molecular targets include various receptor channels, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate is unique due to its specific reaction with thiols and its applications in probing receptor channel structures. Similar compounds include:
N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate: This compound has a similar structure but with fewer caproylamino groups.
N-Biotinylcaproylaminocaproylaminoethyl Methanethiosulfonate: Another similar compound with slight variations in the aminoethyl groups.
These compounds share similar applications but differ in their specific structures and reactivity.
Properties
Molecular Formula |
C31H56N6O7S3 |
|---|---|
Molecular Weight |
721.0 g/mol |
IUPAC Name |
N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanamide |
InChI |
InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42) |
InChI Key |
OTHVURBITOMQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)



![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)

![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)




![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
